![molecular formula C11H14O3 B13943701 [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol CAS No. 95710-69-3](/img/structure/B13943701.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol: is an organic compound that belongs to the class of dioxolanes It is characterized by a phenyl group attached to a methanol moiety, which is further connected to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 2-methyl-1,3-dioxolane with a phenylmethanol derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: This compound can be reduced to yield various alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or the dioxolane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl or dioxolane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it valuable in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
[2-(2-Methyl-1,3-dioxolan-2-yl)methanol]: This compound shares the dioxolane ring but lacks the phenyl group, resulting in different chemical and biological properties.
[2-(2-Methyl-1,3-dioxolan-2-yl)acetate]: Similar in structure but with an acetate group, this compound exhibits distinct reactivity and applications.
Uniqueness: The presence of both the phenyl group and the dioxolane ring in [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol imparts unique chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Propriétés
Numéro CAS |
95710-69-3 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H14O3/c1-11(13-6-7-14-11)10-5-3-2-4-9(10)8-12/h2-5,12H,6-8H2,1H3 |
Clé InChI |
FJKQWHXKFCLFJK-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


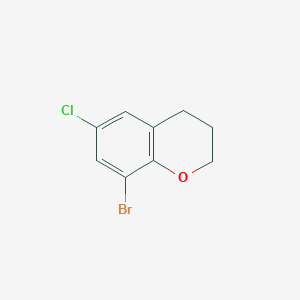
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
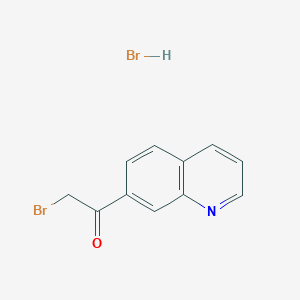
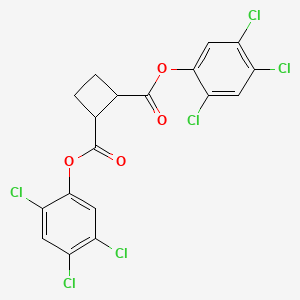
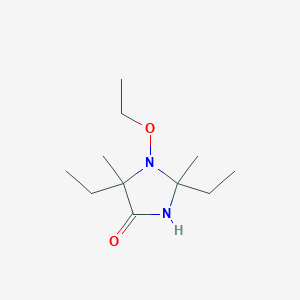
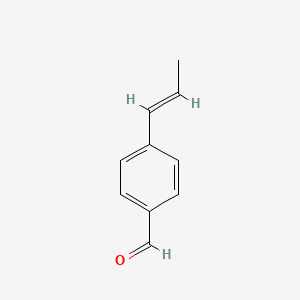
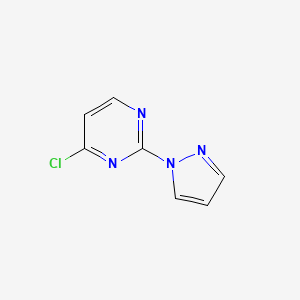
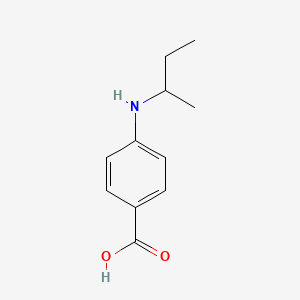
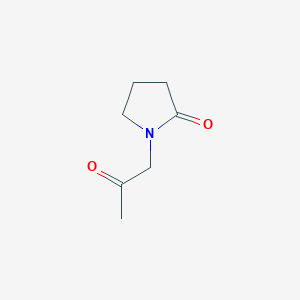


![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)

